Product packaging for Benzastatin I(Cat. No.:)

Benzastatin I

Cat. No.: B1241373
M. Wt: 302.4 g/mol
InChI Key: RFDBKSVEWUBBHM-PWGXZHICSA-N
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Description

Benzastatin I is a member of the benzastatin family of indoline alkaloids, which are secondary metabolites naturally produced by Streptomyces bacteria . Benzastatins are noted for their complex structures, which are believed to be derived from geranylated p -aminobenzoic acids and cyclized through a unique biosynthetic pathway . The cyclization reaction that forms the core indoline and tetrahydroquinoline scaffolds is catalyzed by a specialized cytochrome P450 enzyme (BezE). This enzyme acts as a nitrene transferase, facilitating an unprecedented cyclization via a proposed iron-nitrenoid intermediate and aziridine formation . Benzastatin compounds have demonstrated various bioactivities in scientific studies, including free-radical scavenging and neuronal cell protecting properties, making them interesting subjects for pharmacological research . Further studies, including computational DFT analyses and molecular docking, have also explored the reactivity and potential antimalarial applications of benzastatin-derived alkaloids by targeting key enzymes in Plasmodium falciparum . This compound is supplied for research purposes only. It is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H26N2O2 B1241373 Benzastatin I

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H26N2O2

Molecular Weight

302.4 g/mol

IUPAC Name

4-amino-3-[(2E,6Z)-8-hydroxy-3,6,7-trimethylocta-2,6-dienyl]benzamide

InChI

InChI=1S/C18H26N2O2/c1-12(4-6-13(2)14(3)11-21)5-7-15-10-16(18(20)22)8-9-17(15)19/h5,8-10,21H,4,6-7,11,19H2,1-3H3,(H2,20,22)/b12-5+,14-13-

InChI Key

RFDBKSVEWUBBHM-PWGXZHICSA-N

Isomeric SMILES

C/C(=C\CC1=C(C=CC(=C1)C(=O)N)N)/CC/C(=C(/C)\CO)/C

Canonical SMILES

CC(=CCC1=C(C=CC(=C1)C(=O)N)N)CCC(=C(C)CO)C

Synonyms

enzastatin H
benzastatin I

Origin of Product

United States

Microbial Origin and Cultivation Methodologies for Benzastatin I Production

Identification of Producer Microorganisms

The primary producers of the benzastatin family of compounds, including Benzastatin I, are bacteria belonging to the genus Streptomyces, which are well-known for their ability to synthesize a wide array of secondary metabolites. mdpi.com

Streptomyces nitrosporeus : Specifically, strain 30643 of S. nitrosporeus has been identified as a producer of benzastatins A, B, C, D, H, and I. jmb.or.krnih.gov This strain was originally isolated from garden soil in Japan. wikipedia.org Research has confirmed its role in synthesizing a range of benzastatin derivatives, which are broadly classified based on their core chemical skeleton. jmb.or.krnih.gov Benzastatins A, B, H, and I possess a structure that incorporates a p-aminobenzamide unit and a geranyl group. jmb.or.kr In contrast, benzastatins C and D feature a tetrahydroquinoline skeleton, while E, F, and G contain an indoline (B122111) framework. jmb.or.krnih.gov

Streptomyces sp. RI18 : This strain is another identified producer of benzastatins. tandfonline.comacs.orgnih.gov It has been a key organism for studying the genetic blueprint of benzastatin production. tandfonline.comrsc.org Research on Streptomyces sp. RI18 led to the isolation of novel benzastatin derivatives and provided the basis for the analysis of the benzastatin biosynthetic gene cluster. tandfonline.comnih.gov

Table 1: Producer Microorganisms of Benzastatin Compounds

Producer Microorganism Strain Isolated Compounds
Streptomyces nitrosporeus 30643 Benzastatins A, B, C, D, E, F, G, H, I, J jmb.or.krnih.govwikipedia.org
Streptomyces sp. RI18 Benzastatin derivatives (including JBIR-67, JBIR-73) tandfonline.comnih.gov

Fermentation Strategies for Enhanced this compound Yield

The production of benzastatins is achieved through fermentation of the producer microorganisms. nih.gov Strategies to enhance the yield of specific benzastatins often involve optimizing the culture conditions and media composition. While specific fermentation parameters for maximizing this compound are not extensively detailed, the general approach for benzastatin production involves cultivating the Streptomyces strain in a suitable nutrient medium. nih.gov

Controlled fermentation techniques, such as precursor-guided biosynthesis, have been shown to significantly alter the production profile of benzastatins. jmb.or.kr For instance, large-scale fermentation of S. nitrosporeus is employed for the isolation of these metabolites. jmb.or.kr The manipulation of the fermentation medium by adding specific precursors is a key strategy for influencing the biosynthetic pathway and potentially enhancing the yield of desired compounds like this compound. jmb.or.krbioresearch.ro

Controlled Biosynthesis and Precursor Feeding Experiments

Controlled biosynthesis through the addition of precursor molecules to the fermentation broth is a powerful technique to manipulate the production of natural products. jmb.or.kr The benzastatin structure is biogenetically derived from a p-aminobenzamide moiety and a geranyl group. jmb.or.kr This has prompted precursor feeding experiments to generate new analogs and influence yields.

In a notable study, various derivatives of p-aminobenzamide were fed to cultures of Streptomyces nitrosporeus. jmb.or.kr The most significant results were observed with the addition of p-aminobenzoic acid (PABA). jmb.or.krbioresearch.ro

Effect on Benzastatin Profile : The supplementation of the culture medium with p-aminobenzoic acid led to a distinct shift in the types of benzastatins produced. jmb.or.kr The yield of benzastatins A and B increased, while the production of benzastatins C, D, E, F, and G was inhibited to the point of being undetectable. jmb.or.kr

Production of a New Derivative : This feeding strategy also resulted in the production of a new compound, named benzastatin J, which is a demethylated derivative of benzastatin B. jmb.or.kr

These findings suggest that the addition of p-aminobenzoic acid can redirect the biosynthetic pathway. jmb.or.krbioresearch.ro It appears to inhibit the cyclization steps that lead to the formation of the tetrahydroquinoline (benzastatins C, D) and indoline (benzastatins E, F, G) skeletons, thereby favoring the production of the linear, geranylated compounds like benzastatins A and B. jmb.or.kr Given that this compound shares this linear core structure, these experiments highlight a viable strategy for potentially enhancing its production. jmb.or.kr

Table 2: Effect of p-Aminobenzoic Acid (PABA) Feeding on S. nitrosporeus Fermentation

Benzastatin Group Outcome of PABA Supplementation Reference
Benzastatins A & B Increased yield jmb.or.kr
Benzastatins C, D, E, F, G Production not detected jmb.or.kr
Benzastatin J (New) Production induced jmb.or.kr

Genomic Mining Approaches for Benzastatin Biosynthetic Gene Clusters

The advent of genome sequencing has enabled genomic mining, a powerful strategy to identify and characterize the biosynthetic gene clusters (BGCs) responsible for producing secondary metabolites. jmicrobiol.or.krnih.gov This approach has been successfully applied to unravel the biosynthesis of benzastatins. tandfonline.com

The benzastatin biosynthetic gene cluster was identified and studied in Streptomyces sp. RI18. tandfonline.comacs.orgnih.gov Analysis of this cluster through heterologous expression and gene inactivation experiments has elucidated the functions of several key enzymes. tandfonline.comacs.org

Geranyl Moiety Modification : Two enzymes, a methyltransferase (BezA) and a cytochrome P450 (BezC), were found to be responsible for the initial modifications of the geranyl pyrophosphate precursor. tandfonline.com

Cyclization Enzymes : The more complex cyclization reactions that form the indoline and tetrahydroquinoline scaffolds are catalyzed by a trio of enzymes: an N-oxygenase (BezJ), an acetyltransferase (BezG), and another cytochrome P450 (BezE). tandfonline.com

The cytochrome P450 enzyme, BezE, was discovered to catalyze an unprecedented cyclization reaction. acs.orgnih.gov It is proposed to be responsible for the cyclization of a geranylated p-acetoxyaminobenzoic acid intermediate, proceeding through the formation of an iron nitrenoid and an aziridine (B145994) ring to generate the characteristic scaffolds of different benzastatin derivatives. acs.orgnih.govrsc.org Understanding the function of these genes and enzymes through genomic mining provides a roadmap for future genetic engineering efforts to enhance the production of specific compounds like this compound. jmicrobiol.or.kr

Table 3: Key Enzymes in the Benzastatin Biosynthetic Gene Cluster

Enzyme Enzyme Type Function in Biosynthesis Reference
BezA Methyltransferase Modification of the geranyl moiety tandfonline.com
BezC Cytochrome P450 Modification of the geranyl moiety tandfonline.com
BezJ N-oxygenase Required for cyclization tandfonline.com
BezG Acetyltransferase Required for cyclization tandfonline.com
BezE Cytochrome P450 Catalyzes the key cyclization to form indoline and tetrahydroquinoline scaffolds tandfonline.comacs.orgrsc.org

Table 4: List of Compounds Mentioned

Compound Name
Benzastatin A
Benzastatin B
Benzastatin C
Benzastatin D
Benzastatin E
Benzastatin F
Benzastatin G
Benzastatin H
This compound
Benzastatin J
JBIR-67
JBIR-73
p-Aminobenzoic acid
p-Aminobenzamide
Geranyl pyrophosphate

Biosynthesis of Benzastatin I and Its Derivatives

Elucidation of the Benzastatin Biosynthetic Pathway

The biosynthesis of benzastatins, a family of bacterial alkaloids, originates from the combination of a p-aminobenzoic acid (PABA) moiety and a geranyl moiety. tandfonline.com The unique indoline (B122111) and tetrahydroquinoline scaffolds found in many benzastatin derivatives are formed through the cyclization of the geranyl group. acs.orgresearchgate.net The biosynthetic gene cluster responsible for producing these compounds was identified and analyzed through heterologous expression and gene disruption studies in Streptomyces species. tandfonline.comacs.org These investigations have been instrumental in assigning functions to the various enzymes encoded by the bez gene cluster. acs.orgnih.gov

The assembly of the benzastatin core structure begins with the modification of two key precursors: p-aminobenzoic acid (PABA) and geranyl pyrophosphate (GPP). tandfonline.comnih.gov The pathway is initiated by the N-hydroxylase BezJ and the acetyltransferase BezG, which act sequentially on PABA. rsc.org BezJ first catalyzes the N-hydroxylation of PABA, which is then followed by O-acetoxylation by BezG to form p-N-acetoxybenzoic acid. rsc.org

Concurrently, the geranyl pyrophosphate (GPP) unit can undergo modification. The methyltransferase BezA, for instance, catalyzes the methylation of GPP at the C6 position to produce 6-methylgeranyl pyrophosphate (6-MGPP). researchgate.net This reaction involves the electrophilic attack of the methyl group from S-adenosyl-L-methionine (SAM) on the C6-C7 double bond of GPP. researchgate.net Subsequently, a prenyltransferase, BezF, incorporates the modified or unmodified geranyl pyrophosphate onto the modified PABA derivative, forming geranyl p-N-acetoxybenzoic acid, a key intermediate for the formation of cyclized benzastatins. rsc.org Feeding experiments with Streptomyces nitrosporeus have shown that the addition of p-aminobenzoic acid to the culture medium can lead to an increased production of certain benzastatins and even the formation of a new demethylated derivative, Benzastatin J, suggesting that PABA can influence the biosynthetic pathway. jmb.or.kr

The bez gene cluster encodes a suite of enzymes that collaboratively construct the diverse benzastatin structures. tandfonline.comnih.gov Functional analysis of these enzymes through gene disruption and in vitro assays has been crucial in deciphering their specific roles in the biosynthetic cascade. acs.orgnih.govu-tokyo.ac.jp The enzymes include methyltransferases, cytochrome P450 enzymes, N-oxygenases, and acetyltransferases, each performing a specific chemical transformation. tandfonline.com

BezA is a methyltransferase responsible for the modification of the geranyl pyrophosphate precursor. tandfonline.comtandfonline.com It specifically catalyzes the methylation of geranyl pyrophosphate (GPP) at the C6 position to synthesize 6-methylgeranyl pyrophosphate (6-MGPP). researchgate.net This methylation step adds to the structural diversity of the terpenoid moiety before its attachment to the PABA-derived core. researchgate.netnih.gov Biochemical studies have shown that BezA requires Mg²⁺ for its activity and is highly specific for GPP as its substrate. researchgate.nethznu.edu.cn The discovery and characterization of BezA have provided a valuable enzymatic tool for producing novel non-natural terpenoids. nih.govresearchgate.net

The benzastatin biosynthetic pathway features two critical cytochrome P450 enzymes, BezC and BezE, which catalyze key oxidative reactions. tandfonline.comnih.gov BezC is a GPP oxidase that is involved in the modification of the geranyl moiety. tandfonline.comscispace.com In vitro analyses have demonstrated that BezA and BezC work in sequence to catalyze the methylation and subsequent hydroxylation of geranyl pyrophosphate. tandfonline.com

BezE is a remarkable cytochrome P450 enzyme that performs an unprecedented cyclization reaction to form the characteristic indoline and tetrahydroquinoline scaffolds of benzastatins. acs.orgnih.gov This cyclization is proposed to proceed through a unique mechanism involving a nitrene transfer. acs.orgnih.gov BezE catalyzes the elimination of acetic acid from the geranylated p-acetoxyaminobenzoic acid intermediate to form an iron nitrenoid. acs.orgresearchgate.netu-tokyo.ac.jp This is followed by a nitrene transfer to create an aziridine (B145994) ring, which is then opened by the nucleophilic addition of a hydroxide (B78521) ion or a chloride ion to generate the indoline and tetrahydroquinoline structures, respectively. acs.orgresearchgate.netnih.gov The discovery of BezE's function has expanded the known catalytic repertoire of cytochrome P450s, introducing the concept of a "cytochrome P450 nitrene transferase". acs.orgnih.govu-tokyo.ac.jp This finding has also informed the mechanistic possibilities for other enzymes in complex biosynthetic pathways. nih.gov

BezJ is an N-oxygenase that plays a crucial role in the initial activation of the PABA precursor. tandfonline.comnih.gov It is a non-heme diiron N-oxygenase that catalyzes the N-hydroxylation of PABA. rsc.orgnih.gov This hydroxylation is the first step in modifying the PABA molecule, preparing it for subsequent acetylation and attachment of the geranyl moiety. rsc.org While in vitro detection of BezJ activity proved challenging, feeding experiments confirmed its function; the production of cyclized benzastatins was restored in a ∆bezJ mutant strain by supplying N-hydroxy-p-aminobenzoic acid. tandfonline.com

BezG is an N-acetyltransferase that acts on the product of the BezJ-catalyzed reaction. tandfonline.comnih.gov Following the N-hydroxylation of PABA by BezJ, BezG catalyzes the O-acetylation of the resulting N-hydroxy-p-aminobenzoic acid (PHABA) to produce N-acetoxy-p-aminobenzoic acid (PAcABA). tandfonline.comrsc.org This acetylation step is essential for the subsequent cyclization reaction catalyzed by BezE. tandfonline.com In vitro analysis has confirmed that BezG facilitates the formation of PAcABA when incubated with PHABA and acetyl-CoA. amazonaws.com

Role of Specific Enzymes in the bez Gene Cluster

Isoprenyl Pyrofosfát Syntáza (např. BezD)

Při biosyntéze benzastatinů hraje klíčovou roli enzym BezD, který je identifikován jako trans-isoprenyl pyrofosfát syntáza. acs.org Tento enzym je zodpovědný za dodávku prekurzorů, konkrétně isoprenyl pyrofosfátu, které jsou nezbytné pro tvorbu geranylové části molekuly benzastatinu. acs.org Gen bezD kódující tento enzym je součástí biosyntetického genového klastru benzastatinu. acs.org Předpokládá se, že funkce BezD a dalších enzymů pro dodávku prekurzorů zvyšuje produkci benzastatinů. acs.org

Enzymy pro Biosyntézu PABA (např. fúzní protein PabA-PabB, homology PabC)

Biosyntéza p-aminobenzoové kyseliny (PABA), druhé klíčové stavební jednotky benzastatinů, je zajištěna sadou specifických enzymů. V genovém klastru benzastatinu byly identifikovány geny bezH a bezI, které kódují fúzní protein PabA-PabB a homology PabC. acs.org V Escherichia coli se syntéza PABA z chorismátu uskutečňuje ve dvou krocích. Nejprve proteiny PabA a PabB katalyzují přenos amidového dusíku z glutaminu na chorismát za vzniku 4-amino-4-deoxychorismátu (ADC). nih.gov Následně protein PabC zprostředkovává eliminaci pyruvátu a aromatizaci za vzniku PABA. nih.govresearchgate.net U rostlin a některých mikroorganismů existují bifunkční proteiny s fúzovanými doménami PabA a PabB. nih.gov Přítomnost těchto genů v klastru naznačuje, že BezH-BezI a homology PabC zajišťují dostatečnou zásobu PABA pro biosyntézu benzastatinů. acs.org

Mechanistické Zkoumání Klíčových Biosyntetických Kroků

Cyklizační Mechanismy vedoucí k Indolinovým a Tetrahydrochinolinovým Skeletům

Tvorba charakteristických indolinových a tetrahydrochinolinových struktur v molekulách benzastatinů je nejzajímavějším krokem jejich biosyntézy. acs.orgu-tokyo.ac.jpacs.orgresearchgate.net Původně se předpokládalo, že tyto cyklické struktury vznikají cyklizací lineárních prekurzorů benzastatinu. acs.org Výzkum však odhalil unikátní mechanismus katalyzovaný cytochromem P450. u-tokyo.ac.jpacs.orgresearchgate.net

Aktivita Cytochrom P450 Nitren Transferázy u BezE

Klíčovým enzymem v cyklizační kaskádě je cytochrom P450 BezE. u-tokyo.ac.jpacs.orgresearchgate.netnih.govtandfonline.com Tento enzym vykazuje bezprecedentní aktivitu, která byla označena jako aktivita cytochrom P450 nitren transferázy. u-tokyo.ac.jpacs.orgresearchgate.netnih.gov BezE katalyzuje cyklizaci geranylovaných p-acetoxyaminobenzoových kyselin. u-tokyo.ac.jpacs.orgresearchgate.netnih.gov Tento objev poskytuje důležitý vhled do funkční rozmanitosti cytochromů P450. u-tokyo.ac.jpacs.orgresearchgate.netnih.gov Mechanistické studie ukázaly, že BezE je účinná C-H amináza. nih.govnsf.gov

Tvorba a Otevírání Aziridinových Intermediátů

Navrhovaný mechanismus zahrnuje několik kroků. Nejprve BezE katalyzuje eliminaci kyseliny octové z prekurzoru, což vede k tvorbě železo-nitrenoidového intermediátu. u-tokyo.ac.jpacs.orgresearchgate.netnih.gov Následuje přenos nitrenu za vzniku aziridinového kruhu. u-tokyo.ac.jpacs.orgresearchgate.netnih.gov Tento vysoce reaktivní tříčlenný kruh je následně otevřen nukleofilním atakem. u-tokyo.ac.jpacs.orgresearchgate.netnih.gov Nukleofilní adice hydroxidového iontu na uhlík C-10 vede ke vzniku indolového skeletu, zatímco adice chloridového iontu na C-9 generuje tetrahydrochinolinový skelet. u-tokyo.ac.jpacs.orgresearchgate.netnih.gov Tvorba aziridinů pomocí enzymů je v přírodě vzácná a tento mechanismus představuje významný objev. acs.org

Zapojení Železo-Nitrenoidových Intermediátů

Ústředním bodem katalytického cyklu BezE je tvorba vysoce reaktivního železo-nitrenoidového intermediátu. u-tokyo.ac.jpacs.orgresearchgate.netnih.gov Tento intermediát vzniká po eliminaci octové kyseliny z N-acetoxy prekurzoru. u-tokyo.ac.jpacs.orgresearchgate.netnih.gov Železo-nitrenoidní druhy jsou klíčové pro přenos nitrenu na dvojnou vazbu v geranylovém postranním řetězci, což vede k vytvoření aziridinového kruhu. u-tokyo.ac.jpacs.orgresearchgate.netnih.gov Tento mechanismus je analogický s některými syntetickými reakcemi využívajícími kovové komplexy pro přenos nitrenu. acs.orgrsc.org Objev přirozeného enzymu využívajícího železo-nitrenoid pro syntézu složitých molekul je významným příspěvkem k pochopení enzymatické katalýzy. u-tokyo.ac.jpacs.orgresearchgate.netnih.gov

Tabulka Zmíněných Sloučenin

Jméno Sloučeniny
Benzastatin I
Geranyl pyrofosfát
p-Aminobenzoová kyselina (PABA)
Chorismát
4-Amino-4-deoxychorismát (ADC)
Pyruvát
Glutamin
Kyselina octová
Indolin
Tetrahydrochinolin

Methylation of Geranyl Pyrophosphate by BezA

The biosynthesis of this compound involves a key methylation step catalyzed by the enzyme BezA, a geranyl pyrophosphate (GPP) C6-methyltransferase. researchgate.netnih.gov This enzyme, identified in Streptomyces species, is responsible for the methylation of geranyl pyrophosphate (GPP) at the C6 position to produce 6-methylgeranyl pyrophosphate (6-methyl-GPP). researchgate.netresearchgate.netrsc.org This reaction requires the presence of Mg²⁺ and S-adenosyl-L-methionine (SAM) as the methyl donor. researchgate.net

The catalytic mechanism of BezA involves an electrophilic attack of the reactive methyl group of SAM on the C6,C7 double bond of GPP. researchgate.net This leads to the formation of a C7 carbocation intermediate. researchgate.net A crucial catalytic base residue, glutamate-170 (E170), then abstracts a proton from the C6 position, resulting in the formation of 6-methyl-GPP. nih.govresearchgate.net Structural and molecular analyses have highlighted the importance of specific amino acid residues, namely W210 and F214, in correctly positioning the GPP substrate for the methylation reaction. researchgate.net

Biochemical studies have demonstrated that BezA is highly specific for its substrate, GPP, and does not utilize other prenyl pyrophosphates like dimethylallyl pyrophosphate (DMAPP), farnesyl pyrophosphate (FPP), or geranylgeranyl pyrophosphate (GGPP). hznu.edu.cn Under in vitro reaction conditions, BezA can convert approximately 10% of GPP into 6-methyl-GPP. researchgate.net The methylated product, 6-methyl-GPP, is subsequently oxidized by a P450 enzyme, BezC, to form 10-hydroxy-6-methyl GPP, which is then transferred to p-aminobenzoic acid by the prenyltransferase BezF. rsc.org

Table 1: Key Components and Findings in the Methylation of Geranyl Pyrophosphate by BezA

Component Description Reference
Enzyme BezA (Geranyl Pyrophosphate C6-Methyltransferase) researchgate.netnih.gov
Substrate Geranyl Pyrophosphate (GPP) researchgate.netresearchgate.net
Product 6-methylgeranyl Pyrophosphate (6-methyl-GPP) researchgate.netresearchgate.net
Cofactors Mg²⁺, S-adenosyl-L-methionine (SAM) researchgate.net
Key Residues E170 (catalytic base), W210, F214 (substrate positioning) nih.govresearchgate.net
Reaction Mechanism Electrophilic attack, carbocation intermediate, proton abstraction researchgate.net
Substrate Specificity Specific for GPP hznu.edu.cn

Genetic Engineering and Heterologous Expression for Biosynthetic Pathway Elucidation

The elucidation of the benzastatin biosynthetic pathway has been significantly advanced through genetic engineering and heterologous expression systems. tandfonline.comtandfonline.com The biosynthetic gene cluster (BGC) for benzastatins was first analyzed by expressing it in a heterologous host, which allowed for the functional characterization of the involved enzymes through gene inactivation studies. tandfonline.comtandfonline.com

Researchers constructed plasmids for the heterologous expression of the bez gene cluster in host strains like Streptomyces lividans and Streptomyces avermitilis. amazonaws.comresearchgate.net For instance, the pTONA-bezA-J plasmid, containing the genes bezA through bezJ under the control of the thiostrepton-inducible promoter (PtipA), was used for expression studies. amazonaws.com Gene disruption experiments within the heterologous host were instrumental in identifying the functions of individual enzymes. researchgate.netacs.org For example, inactivation of bezA and bezC confirmed their roles in the modification of the geranyl moiety. tandfonline.comtandfonline.com

These genetic manipulation techniques revealed the functions of several key enzymes. Besides BezA (methyltransferase) and BezC (P450 monooxygenase), other enzymes such as BezJ (N-oxygenase), BezG (acetyltransferase), and BezE (cytochrome P450) were shown to be essential for the formation of the cyclized benzastatin structures. tandfonline.comtandfonline.com In vitro analyses of recombinant proteins, produced through these expression systems, further confirmed their catalytic activities. tandfonline.comtandfonline.com For instance, in vitro assays with BezA and BezC demonstrated their sequential methylation and hydroxylation of GPP. tandfonline.comtandfonline.com The function of BezE as a cytochrome P450 that catalyzes the cyclization to form both indoline and tetrahydroquinoline scaffolds was also successfully reconstituted in vitro. tandfonline.com

Table 2: Plasmids and Host Strains Used in Heterologous Expression Studies of the Benzastatin BGC

Plasmid Host Strain Purpose Reference
pTONA-bezA-J Streptomyces lividans Heterologous expression of the bez gene cluster amazonaws.com
pTYM-bezA-J Streptomyces lividans Heterologous expression of benzastatin biosynthesis genes amazonaws.com
pTYM2k-bezEGJ Streptomyces lividans Complementation studies amazonaws.com
Not Specified Streptomyces avermitilis SUKA strain Heterologous production of telomestatin (B1682999) (related compound) researchgate.net

Comparative Genomics of Benzastatin Biosynthetic Gene Clusters Across Actinomycetes

Comparative genomics has been a powerful tool for understanding the distribution and diversity of benzastatin biosynthetic gene clusters (BGCs) among actinomycetes. d-nb.info These bacteria are a rich source of secondary metabolites, and genome mining techniques allow for the identification of BGCs that may produce known or novel compounds. mdpi.combiorxiv.org

Analysis of various actinomycete genomes has revealed the presence of BGCs homologous to the one responsible for benzastatin biosynthesis in different genera, including Streptomyces and the marine-derived Salinispora. rsc.orgbiorxiv.orgbiorxiv.org For example, a study on Salinispora genomes identified BGCs that were identical to those producing benzastatin, among other compounds. biorxiv.orgbiorxiv.org This suggests a wider distribution of the genetic potential for benzastatin production than initially thought.

Comparative analyses, often utilizing tools like antiSMASH, allow researchers to predict and annotate secondary metabolite BGCs within a genome. mdpi.comfrontiersin.org These analyses have shown that the number and types of BGCs can vary significantly between different genera and even between species within the same genus. d-nb.info The conservation of certain gene clusters, like the benzastatin BGC, within a genus can suggest an important ecological role for the produced natural product. d-nb.info Furthermore, the identification of homologous BGCs in different strains, such as the discovery of a putative benzastatin BGC in Lentzea sp. JNUCC 0626, opens up possibilities for discovering novel benzastatin derivatives and for utilizing these strains in combinatorial biosynthesis efforts. mdpi.com The study of these clusters across different actinomycetes provides valuable insights into the evolutionary relationships and the functional diversity of the enzymes involved in benzastatin biosynthesis.

Table 3: Actinomycete Genera with Identified Benzastatin or Homologous BGCs

Genus Key Findings Reference
Streptomyces Original source of benzastatins and location of the initially characterized BGC. researchgate.netresearchgate.net
Salinispora Genome mining revealed BGCs identical to those for benzastatin production. biorxiv.orgbiorxiv.org
Lentzea In silico analysis of Lentzea sp. JNUCC 0626 identified a putative benzastatin BGC. mdpi.com

Chemical Synthesis and Analog Development of Benzastatin I

Total Synthesis Approaches to Benzastatin I and its Analogues (e.g., Benzastatin E)

The total synthesis of benzastatins, particularly the potent analogue Benzastatin E, has been a key focus of synthetic efforts. acs.org The first total synthesis of (+)-Benzastatin E was accomplished in 11 steps, a landmark achievement that also unequivocally determined its absolute stereochemistry as (9S,10R). acs.orgacs.org This synthesis provided a foundational framework for accessing other members of the benzastatin family and their derivatives. acs.org Other approaches have focused on creating the core indoline (B122111) or indole (B1671886) skeleton as a platform for building the rest of the molecule. researchgate.netresearchgate.net

A cornerstone of modern synthetic chemistry is the control of stereochemistry, and this is particularly critical in the synthesis of complex natural products like benzastatins. The total synthesis of (+)-Benzastatin E hinges on a highly diastereoselective Grignard addition to a chiral 2-acylindoline intermediate. acs.orgnih.govresearchgate.net This key step establishes the contiguous stereocenters at the C9 and C10 positions with a high degree of control. The facial selectivity of this addition is rationalized by the Felkin-Anh model, which predicts the nucleophilic attack trajectory onto the carbonyl group relative to the existing stereocenter at C2 of the indoline ring. acs.org

Researchers have also explored stereospecific rearrangements to construct the chiral quaternary center, a challenging synthetic task. thieme-connect.com One such strategy involves the rearrangement of an α,α-disubstituted indoline-2-methanol via an aziridinium (B1262131) ion intermediate to form a 2,2,3-trisubstituted tetrahydroquinoline, a core structure related to some benzastatins. thieme-connect.comorcid.org

The success of a total synthesis campaign often relies on the strategic selection and efficient preparation of key intermediates. In the synthesis of (+)-Benzastatin E, the pivotal intermediate is the 2-acylindoline 7. acs.orgacs.org Its synthesis begins with the commercially available (S)-(-)-indoline-2-carboxylic acid, which undergoes esterification and nitrogen protection. acs.org The resulting compound is then brominated and converted into a Weinreb amide. acs.org This amide is a crucial precursor that reacts with an organolithium reagent to furnish the key 2-acylindoline ketone intermediate without the over-addition side products common with other organometallic reagents. acs.org The subsequent diastereoselective Grignard addition to this ketone is the defining step of the synthesis. acs.orgfigshare.com

Table 1: Diastereoselective Grignard Addition to 2-Acylindolines acs.org
RunSubstrateGrignard ReagentProductDiastereomeric Ratio (major:minor)Yield (%)
17aMeMgBr8a>99:190
27bCH2=CHMgBr8b1:1085
37cMeMgBrent-8a>99:188

An alternative strategy employs indole-2-carbaldehydes as the key building blocks for constructing benzastatin analogues. researchgate.netexlibrisgroup.com.cn This approach is particularly versatile for creating diversity at the C-5 position of the indole ring. researchgate.net The synthesis involves preparing substituted 2-nitrobenzyl alcohols, which are then subjected to a reductive cyclization to form the indole core, followed by oxidation to the target indole-2-carbaldehyde. researchgate.netresearchgate.net These aldehydes can then be treated with various Grignard reagents to install the side chain, paving the way for a range of benzastatin analogues. researchgate.net

Stereoselective Synthetic Strategies

Semi-synthetic Derivatization Strategies

Semi-synthetic strategies, which involve the chemical modification of natural products or late-stage synthetic intermediates, offer an efficient route to new analogues. These approaches leverage the complex scaffold provided by nature or an advanced synthesis. For instance, the hydroxyl groups on the benzastatin side chain can be readily modified, such as through acetylation, to explore the impact of this functionality on biological activity. researchgate.net Furthermore, functional groups introduced at the C-5 position of the indole ring, such as a methyl group, can be further converted into other functionalities like amides, providing a platform for extensive derivatization. researchgate.netacs.org These modifications are crucial for fine-tuning the properties of the parent molecule.

Development of Novel Benzastatin Analogues for Structure-Activity Relationship (SAR) Studies

A primary motivation for the chemical synthesis of benzastatins is the generation of novel analogues for structure-activity relationship (SAR) studies. nih.govnih.gov By systematically modifying different parts of the benzastatin scaffold, researchers can identify the key structural features required for biological activity. Synthetic approaches using indole-2-carbaldehydes have been developed specifically to allow for the introduction of various functional groups at the C-5 position of the indole nucleus. researchgate.net Similarly, employing a diverse set of Grignard reagents in reactions with key intermediates like 2-acylindolines or indole-2-carbaldehydes allows for extensive variation of the side chain. acs.orgresearchgate.net The resulting library of analogues, with modifications at the indole/indoline core and the side chain, can then be evaluated to build a comprehensive SAR model, guiding the design of future compounds with enhanced potency or improved properties. nih.gov

Computational Chemistry in Synthetic Design and Mechanism Prediction

Modern chemical synthesis is increasingly supported by computational chemistry, which provides powerful tools for predicting reaction outcomes and understanding complex mechanisms. growingscience.com In the context of benzastatin synthesis, theoretical approaches can help rationalize observed stereoselectivity, explore potential reaction pathways, and guide the design of new synthetic strategies. growingscience.comliv.ac.uk These computational studies complement experimental work, offering insights that can accelerate the discovery and development process.

Density Functional Theory (DFT) has emerged as a particularly valuable computational method for investigating reaction mechanisms in organic chemistry. coe.edu For benzastatin-related molecules, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), have been employed to study the reactivity and selectivity of key transformations. growingscience.comgrowingscience.com These calculations can map out the potential energy surface of a reaction, identifying the structures of reactants, transition states, and products. researchgate.net This allows chemists to understand the energetic barriers of different pathways, providing a theoretical basis for why a particular product is formed. researchgate.net For example, DFT has been used to study the intramolecular cyclization of a benzastatin derivative, providing insights into the bond formation processes and the factors governing the reaction's selectivity. growingscience.com

Analysis of Reactivity and Regioselectivity

The synthesis of this compound and its analogs is critically dependent on controlling the reactivity and regioselectivity of key chemical transformations. The specific arrangement of atoms in the core heterocyclic structure necessitates precise control over bond formation. Research into this area has utilized theoretical calculations, enzymatic studies, and advanced synthetic methodologies to understand and direct the outcomes of these reactions.

Theoretical Insights into Intramolecular Cyclization

Density Functional Theory (DFT) has been employed to investigate the reactivity and mechanism of the intramolecular cyclization of a this compound derivative. growingscience.comgrowingscience.com This computational study provides insight into the formation of the core ring system. The reaction involves a charge transfer where the nucleophilic nitrogen atom of one fragment of the molecule attacks the electrophilic carbons of an epoxide group on another fragment. growingscience.com This can result in two potential regioisomeric products: a five-membered ring structure (P1) or a six-membered ring structure (P2). growingscience.com

Analysis of the potential energy surface reveals the kinetic and thermodynamic preferences of the cyclization. growingscience.com The transition state leading to the six-membered ring (TS2) has a lower activation energy than the transition state leading to the five-membered ring (TS1). growingscience.com Furthermore, the final product P2 is thermodynamically more stable than P1. growingscience.com These findings indicate that the formation of the P2 regioisomer is favored both kinetically and thermodynamically. growingscience.com

Calculated Energy Profile for Benzastatin Derivative Cyclization

This table presents the calculated activation energies and relative product energies for the two possible intramolecular cyclization pathways of a Benzastatin derivative, as determined by DFT calculations. growingscience.com The data shows the preference for the formation of the P2 regioisomer.

ParameterValue (kcal/mol) - Gas PhaseComment
Activation Energy (TS1)45.9Transition state for 5-membered ring (P1) formation
Activation Energy (TS2)42.9Transition state for 6-membered ring (P2) formation
Energy Difference (TS1 - TS2)3.0TS2 is kinetically favored
Relative Energy (P1 vs P2)P1 is 3.1 kcal/mol above P2P2 is thermodynamically more stable

Enzymatic Control in Benzastatin Biosynthesis

Nature employs enzymatic catalysis to achieve remarkable control over reactivity and regioselectivity. In the biosynthesis of benzastatins in Streptomyces sp. RI18, a specific cytochrome P450 enzyme, identified as BezE, plays a crucial role. nih.gov This enzyme catalyzes an intramolecular aziridination through a nitrene transfer mechanism, a key step in forming the heterocyclic core. nih.govnih.gov

The significance of the enzyme is highlighted by the fact that the protein scaffold is essential for directing the site of the C(sp³)–H insertion. nih.gov While the isolated iridium-porphyrin cofactor can catalyze the reaction, it does so with a complete loss of regioselectivity. nih.gov This demonstrates the power of the enzyme's active site to control reactivity, favoring specific positions for bond formation that would be difficult to differentiate using conventional small-molecule catalysts. nih.govnih.gov

Regioselectivity in the Synthesis of Benzastatin Analogs

The development of synthetic methods for benzastatin analogs also relies heavily on controlling regioselectivity. One such method is the palladium-catalyzed heteroannulation of o-bromoanilines with branched 1,3-dienes to form 3-substituted indolines, a core structure in benzastatins E and G. nih.gov

In this transformation, the choice of ligand is paramount for achieving high regioselectivity. The use of the phosphine (B1218219) ligand PAd₂ⁿBu enables regiodivergent access to the desired 3-substituted indolines with excellent regioselectivity, often greater than a 95:5 ratio. nih.gov The methodology is robust, accommodating both electron-rich and electron-deficient o-bromoanilines, as well as substrates containing ester groups that closely resemble the structures of natural benzastatins. nih.gov

Regioselective Synthesis of 3-Substituted Indoline Scaffolds

This table showcases the effectiveness of a palladium-catalyzed heteroannulation reaction using the PAd₂ⁿBu ligand for synthesizing various indoline structures relevant to benzastatin analogs. nih.gov The data highlights the high yields and excellent regioselectivity achieved across different substrates.

Substrate (o-bromoaniline derivative)Yield (%)Regioselectivity (r.r.)
4-Methyl (3c)88>95:5
4-Methoxy (3d)91>95:5
4-Fluoro (3e)78>95:5
4-Chloro (3f)72>95:5
4-Trifluoromethyl (3h)62>95:5
Methyl 3-amino-4-bromobenzoate (3i)86>95:5
Methyl 2-(3-amino-4-bromophenyl)acetate (3j)88>95:5

Molecular and Cellular Mechanisms of Action of Benzastatin I and Derivatives

In Vitro Mechanistic Investigations in Cellular Models

Benzastatin I and its derivatives, isolated from Streptomyces nitrosporeus, have demonstrated notable neuroprotective properties in various in vitro studies. researchgate.netjmb.or.kr These compounds are recognized for their ability to shield neuronal cells from damage induced by oxidative stress, a key factor in the progression of neurodegenerative diseases. researchgate.netmaterialsciencetech.com

Research has shown that benzastatin derivatives, including Benzastatin H and I, are capable of inhibiting neuronal cytotoxicity. researchgate.netmaterialsciencetech.com In studies utilizing primary cortical neurons, these compounds were effective in protecting against insults that would typically lead to cell death. materialsciencetech.com For instance, Benzastatin J, a demethylated derivative of Benzastatin B, protected N18-RE-105 neuronal cells from glutamate-induced toxicity in a dose-dependent manner, with an EC50 value of 20.8 µM. researchgate.net This protective effect against glutamate (B1630785) toxicity is significant, as excessive glutamate can lead to neuronal damage and death through oxidative stress pathways. researchgate.net While specific data for this compound's EC50 is not detailed in the provided results, its inclusion in the group of neuroprotective benzastatins suggests a similar mechanism of action. researchgate.netjmb.or.kr

Table 1: Neuroprotective Activity of Benzastatin Derivatives
CompoundCell LineProtective EffectEC50 ValueReference
Benzastatin JN18-RE-105Protection against glutamate toxicity20.8 µM researchgate.net
Idebenone (Positive Control)N18-RE-105Protection against glutamate toxicity0.7 µM researchgate.net

A key aspect of the neuroprotective mechanism of benzastatin derivatives is their ability to reduce the release of reactive oxygen species (ROS). researchgate.netmaterialsciencetech.com Oxidative stress, characterized by an overproduction of ROS, is a common factor in neurodegenerative conditions. researchgate.net Studies on natural products from Streptomyces sources, including benzastatins, have highlighted their capacity to mitigate ROS release in primary cortical neurons following a chemical insult. researchgate.netmaterialsciencetech.com Specifically, treatment with these compounds for 12 hours was shown to decrease ROS levels. researchgate.netmaterialsciencetech.com While the direct quantitative contribution of this compound to ROS reduction is not singled out, its presence in the tested neuroprotective fractions points to its role in this antioxidant effect. researchgate.net

Table 2: Effects of Co-isolated Streptomyces Compounds on Oxidative Stress Markers
CompoundEffectMechanismReference
AnhydroexfoliamycinMitochondrial function improvement, ROS production inhibition, increased glutathione (B108866) and catalase levelsActs on Nrf2-ARE pathway researchgate.net
UndecylprodigiosinMitochondrial function improvement, ROS production inhibition, increased glutathione and catalase levelsNot specified researchgate.net

The antiviral properties of the benzastatin family of compounds have been noted, though specific data for this compound is limited in the provided search results.

While direct evidence for this compound's antiviral activity is not available in the provided search results, studies on other members of the benzastatin family, such as Benzastatin C, have shown significant antiviral effects. Benzastatin C, a 3-chloro-tetrahydroquinolone alkaloid, exhibited dose-dependent antiviral activity against Herpes Simplex Virus Type 1 (HSV-1), Herpes Simplex Virus Type 2 (HSV-2), and Vesicular Stomatitis Virus (VSV). frontiersin.org The effective concentrations (EC50) were 1.92 µg/ml for HSV-1, 0.53 µg/ml for HSV-2, and 1.99 µg/ml for VSV. frontiersin.org Notably, the dechlorinated derivative, Benzastatin D, was inactive, indicating the importance of the chlorine moiety for the antiviral activity of Benzastatin C. frontiersin.org This suggests that the specific chemical structure of each benzastatin derivative is crucial for its biological activity.

Antiviral Activity Mechanisms

Differential Antiviral Activity of Derivatives (e.g., Benzastatin C)

Research has demonstrated the antiviral properties of benzastatin derivatives, with a particular focus on Benzastatin C. This 3-chloro-tetrahydroquinolone alkaloid, isolated from Streptomyces nitrosporeus, exhibits dose-dependent antiviral activity against several viruses. biorxiv.orgnih.govresearchgate.net In contrast, its dechlorinated counterpart, Benzastatin D, shows no such activity, highlighting the critical role of the chlorine moiety in its antiviral mechanism. nih.gov This suggests that the chlorine atom is a key active component for the compound's ability to combat viral infections. mdpi.com

Studies have shown that Benzastatin C is effective against Herpes Simplex Virus Type 1 (HSV-1), Herpes Simplex Virus Type 2 (HSV-2), and Vesicular Stomatitis Virus (VSV). biorxiv.orgnih.govresearchgate.net The antiviral activity is attributed in part to the presence of the chlorine atom in its molecular structure. nih.gov The configurations of the tetrahydroquinoline ring unit, the carboxylic group, and the terminal tetrasubstituted double bond are also considered important for anti-influenza virus activity in related virantmycin (B1221671) derivatives. mdpi.com

The table below summarizes the antiviral activity of Benzastatin C against various viruses.

VirusEC50 (µg/mL)
Herpes Simplex Virus Type 1 (HSV-1)1.92 nih.govresearchgate.netresearchgate.net
Herpes Simplex Virus Type 2 (HSV-2)0.53 nih.govresearchgate.netresearchgate.net
Vesicular Stomatitis Virus (VSV)1.99 nih.govresearchgate.netresearchgate.net

Potential Enzyme Inhibition Studies (General Methodologies for Investigating Enzyme Inhibition)

The investigation of enzyme inhibition is fundamental to understanding the mechanism of action of compounds like this compound. numberanalytics.com Various experimental methods are employed to study how these molecules interfere with enzyme activity. numberanalytics.com

Common Methodologies for Studying Enzyme Inhibition:

Enzyme Assays: These are laboratory procedures used to measure the rate of an enzymatic reaction. thermofisher.com By comparing the enzyme's activity in the presence and absence of an inhibitor, researchers can determine the extent of inhibition. numberanalytics.comthermofisher.com Spectrophotometric assays, which measure changes in light absorption, are a classic and widely used method. thermofisher.com

Spectroscopy: Techniques such as UV-Vis spectroscopy and fluorescence spectroscopy can monitor changes in the enzyme's conformation or the binding of a substrate. numberanalytics.com

Isothermal Titration Calorimetry (ITC): This method directly measures the heat released or absorbed when an inhibitor binds to an enzyme, providing thermodynamic data about the interaction. numberanalytics.commcgill.ca ITC is considered a near-universal method for measuring enzyme activity because it detects the heat flow that is a common feature of most chemical reactions. mcgill.ca

Crystallography: X-ray crystallography can be used to determine the three-dimensional structure of an enzyme-inhibitor complex, offering a detailed view of the binding interactions. numberanalytics.com

Kinetic Studies: Analyzing the kinetics of a reaction helps to understand the mechanism of inhibition. numberanalytics.com For reversible inhibitors, the Michaelis-Menten equation is often modified to account for the inhibitor's presence. numberanalytics.com For irreversible inhibitors, the rate of inactivation is measured over time. wikipedia.org

These methods allow for the determination of key parameters such as the inhibition constant (Ki), which indicates the inhibitor's binding affinity, and the 50% inhibitory concentration (IC50), which is the concentration of inhibitor required to reduce enzyme activity by half. nih.govnumberanalytics.com

Target Identification and Validation

Molecular Docking and Dynamics Simulations for Target Prediction (e.g., Falcipain-2, Falcipain-3)

Computational methods like molecular docking and molecular dynamics simulations are crucial for predicting the potential protein targets of compounds like this compound. mdpi.com These techniques model the interaction between a small molecule (ligand) and a protein target at the atomic level.

A molecular docking study has suggested the pharmacological potential of benzastatin against falcipain-2 and falcipain-3, which are cysteine proteases found in the malaria parasite Plasmodium falciparum. growingscience.com These enzymes are involved in the degradation of hemoglobin and are considered promising targets for antimalarial drugs. nih.govbiorxiv.org

Molecular docking simulations involve generating multiple conformations of the ligand and fitting them into the binding site of the protein. biorxiv.org The quality of the fit is evaluated using a scoring function that estimates the binding affinity. For instance, in silico studies of falcipain-2 often utilize its crystal structure, such as the one complexed with the inhibitor E64 (PDB ID: 3BPF). biorxiv.orgfrontiersin.org Similarly, the structure of falcipain-3 in complex with leupeptin (B1674832) (PDB ID: 3BPM) can be used for these simulations. biorxiv.org

Interactions with Protein Targets and Binding Affinities

The interaction between a compound and its protein target is characterized by the binding affinity, which describes the strength of the interaction. nih.gov Higher binding affinity generally correlates with greater efficacy of a drug candidate. pnnl.gov Experimentally measuring binding affinities can be a bottleneck in drug discovery, making computational prediction methods valuable. pnnl.gov

Machine learning models, particularly graph neural networks (GNNs), are being developed to predict protein-ligand interactions and binding affinities with high accuracy. pnnl.govbiotechniques.com These models learn from 3D structural data of protein-ligand complexes to predict properties like IC50 values. pnnl.gov

Databases such as BindingDB serve as public repositories for experimental binding affinity data, containing millions of data points for interactions between proteins and small molecules. frontiersin.org

Cellular Pathway Modulation by this compound

The biological effects of a compound are often the result of its modulation of specific cellular pathways. While direct studies on this compound's specific impact on cellular pathways are not extensively detailed in the provided context, the known actions of related compounds and its biosynthetic origins offer some insights.

The biosynthesis of benzastatins involves a cytochrome P450 enzyme, BezE, which catalyzes a key cyclization step. nih.govacs.org Cytochrome P450 enzymes are a large family of enzymes involved in the metabolism of a wide variety of compounds and are integral to many cellular signaling pathways. acs.org The involvement of a P450 enzyme in its formation suggests that this compound could potentially interact with or modulate pathways regulated by this enzyme family.

Furthermore, compounds that inhibit enzymes or interact with specific protein targets, as predicted for this compound with falcipains, can have downstream effects on cellular pathways. For example, inhibition of proteases like falcipains in P. falciparum disrupts the hemoglobin degradation pathway, which is essential for the parasite's survival. nih.gov

Some natural products, once they bind to their target, can mediate a range of biological effects including the modulation of signaling pathways. rsc.org For instance, some DNA-binding compounds can influence signaling pathways that are upregulated in tumor cells. rsc.org While not directly stated for this compound, this highlights a potential mechanism by which it could exert cellular effects.

The modulation of autophagy is another cellular process that can be affected by viral infections and antiviral compounds. nih.gov Some viruses manipulate the autophagic pathway to facilitate their own replication. nih.gov Antiviral compounds can, in turn, interfere with this manipulation. The precise effects of this compound on such pathways remain an area for further investigation.

Pre Clinical Biological Activities of Benzastatin I and Its Analogues

Structure-Activity Relationship (SAR) Studies Correlating Structural Features with Biological Responses

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity, guiding the design of more potent and selective analogues. nih.govnih.govrsc.org For benzastatin and related compounds, SAR studies have provided insights into the key structural motifs required for their various biological effects.

For instance, in a study of benzotriazine analogues designed as HIV-1 latency-reversing agents, a systematic analysis of over 40 analogues helped to characterize the essential structural groups required for biological activity. nih.gov This allowed for the identification of motifs necessary for increasing STAT5 phosphorylation and transcriptional activity. nih.gov

In the context of antiviral activity, research on Benzastatin C and its dechlorinated derivative, Benzastatin D, revealed the critical importance of the chlorine atom. researchgate.net Benzastatin C, a 3-chloro-tetrahydroquinolone alkaloid, exhibited dose-dependent antiviral activity against multiple viruses, whereas the non-chlorinated Benzastatin D was inactive, indicating that the chlorine moiety is essential for its antiviral effect. researchgate.net

Similarly, SAR studies on benzoxazinone (B8607429) analogues as phytotoxic agents identified that degradation products and 2-deoxy derivatives showed high inhibitory activity, suggesting that specific structural modifications can enhance their biological function, proposing them as leads for new natural herbicide models. nih.gov The development of probes for tau protein imaging, based on a benzothiazole (B30560) scaffold, also relied heavily on SAR studies, which showed that replacing a trans-butadiene bridge with 1,2,3-triazole, amide, or ester moieties significantly affected the compounds' ability to bind to neurofibrillary tangles. rsc.org

These examples underscore the power of SAR studies in refining the chemical structures of lead compounds like the benzastatins to optimize their desired biological response.

Advanced Methodologies and Future Research Directions

Advanced Spectroscopic Techniques for Structural Analysis in Research (e.g., NMR, Mass Spectrometry)

The structural elucidation of benzastatin family compounds, including Benzastatin I, relies heavily on advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are fundamental tools for determining the complex chemical structures of these natural products. amazonaws.comresearchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of a compound by providing a highly accurate mass measurement. amazonaws.comjmb.or.kr Tandem mass spectrometry (MS/MS) is also utilized to fragment the molecule and analyze the resulting pieces, which provides valuable information about the compound's substructures. amazonaws.comjmb.or.kr This fragmentation pattern can be compared between related compounds to identify structural similarities and differences, as demonstrated in the characterization of various benzastatin derivatives where tandem mass spectra were compared to those of known analogs. amazonaws.com

Interactive Data Table: Spectroscopic Data for Benzastatin Derivatives

CompoundMolecular FormulaKey NMR Signals (δ ppm)Mass Spectrometry Data (m/z)
Benzastatin J C17H24N2O1H NMR (CDCl3): Signals for olefinic protons and methyl groups. 13C NMR (CDCl3): Signals for amide carbonyl, aromatic, and olefinic carbons.HR-EI-MS: [M]+ at 272.1886
7-hydroxyl benzastatin J (2a) Not specified1H NMR (CD3OD): Detailed shifts provided in supplementary data. 13C NMR (CD3OD): Detailed shifts provided in supplementary data.Characterized by NMR
7-hydroxyl benzastatin B (2b) Not specified1H NMR (CD3OD): Detailed shifts provided in supplementary data. 13C NMR (CD3OD): Detailed shifts provided in supplementary data.Characterized by NMR

High-Throughput Screening in Discovery of Benzastatin-related Compounds

High-throughput screening (HCS) methods are instrumental in the discovery of new benzastatin-related compounds and in identifying enzymes with novel catalytic activities. These techniques allow for the rapid testing of large libraries of compounds or enzyme variants, accelerating the pace of research.

In the context of discovering new bioactive molecules, screening programs targeting specific biological activities, such as free radical scavenging, have led to the isolation of novel benzastatins. nih.gov For instance, the initial discovery of benzastatins A, B, C, and D was the result of a screening effort for free radical scavengers from Streptomyces nitrosporeus. nih.gov

Furthermore, high-throughput screening is crucial in enzyme engineering and combinatorial biosynthesis. By creating and screening libraries of mutant enzymes, researchers can identify variants with improved or novel activities. This approach is particularly relevant for the enzymes involved in the benzastatin biosynthetic pathway, where engineered enzymes could be used to produce novel derivatives. hznu.edu.cn The development of efficient screening platforms, often utilizing mass spectrometry (LC-MS or GC-MS), enables the rapid identification of desired products from a large number of reactions. hznu.edu.cn

Omics Approaches (e.g., Genomics, Proteomics, Metabolomics) in Benzastatin Research

The integration of "omics" technologies, including genomics, proteomics, and metabolomics, has revolutionized natural product discovery and the study of biosynthetic pathways. mdpi.com

Genomics and Genome Mining: The sequencing of microbial genomes, particularly those of actinomycetes like Streptomyces, has become an indispensable tool for identifying biosynthetic gene clusters (BGCs) responsible for producing secondary metabolites such as benzastatins. mdpi.comnih.gov Computational tools like antiSMASH and PRISM are used to analyze genomic data and predict the structures of potential natural products. mdpi.com This genome mining approach has led to the identification of putative benzastatin BGCs in various Streptomyces species and other bacteria. amazonaws.comresearchgate.net By identifying the genes involved, researchers can then use techniques like heterologous expression to produce and characterize the corresponding compounds. tandfonline.comnih.gov

Proteomics: Proteomics can be used to identify and quantify the proteins expressed by an organism under specific conditions. In benzastatin research, this could involve analyzing the expression levels of the enzymes within the benzastatin BGC to understand the regulation of its biosynthesis.

Metabolomics: Metabolomic analysis, often performed using LC-MS, allows for the comprehensive profiling of the small molecules (metabolites) present in a biological sample. jmb.or.kr This can be used to compare the metabolic profiles of wild-type and mutant strains of Streptomyces to identify new benzastatin derivatives or to understand the effects of genetic modifications on the metabolic network.

Synthetic Biology and Combinatorial Biosynthesis for Diversification

Synthetic biology and combinatorial biosynthesis are powerful strategies for creating novel, "unnatural" natural products with potentially improved or new biological activities. hznu.edu.cnscispace.com These approaches involve the rational design and engineering of biosynthetic pathways.

Combinatorial Biosynthesis: This technique involves mixing and matching genes from different biosynthetic pathways to create new combinations of enzymes that can produce novel compounds. hznu.edu.cn In the context of benzastatins, this could involve introducing genes from other terpenoid or polyketide pathways to modify the benzastatin scaffold. The modular nature of many biosynthetic pathways, including those for isoprenoids, makes them amenable to this approach. scispace.comnih.gov

Engineered de novo Pathways: Synthetic biologists can design and construct entirely new biosynthetic pathways in host organisms like E. coli or yeast. scispace.comnih.gov For example, pathways can be engineered to produce non-canonical building blocks that can then be incorporated into the benzastatin structure by promiscuous enzymes. hznu.edu.cnnih.gov The use of precursor-directed biosynthesis, where non-natural starting materials are fed to the producing organism, is another strategy to generate novel analogs. scispace.com

The enzymes of the benzastatin pathway, such as the methyltransferase BezA and the cytochrome P450 BezE, are prime targets for protein engineering to expand their substrate scope and generate a wider range of benzastatin derivatives. hznu.edu.cnresearchgate.net

Biocatalysis and Enzyme Engineering for Novel Benzastatin Derivatives

Biocatalysis, the use of enzymes to perform chemical transformations, offers a green and highly selective alternative to traditional chemical synthesis. nsf.govosti.gov Enzyme engineering, particularly through directed evolution, can be used to create biocatalysts with new and improved functions. osti.govcaltech.edu

Engineering Benzastatin Biosynthetic Enzymes: The enzymes involved in the benzastatin biosynthetic pathway are a rich source of potential biocatalysts. For example, the geranyl pyrophosphate C6-methyltransferase, BezA, has been engineered through structure-based mutagenesis. researchgate.net A single amino acid substitution (W210A) successfully repurposed the enzyme to catalyze the C6-methylation of farnesyl pyrophosphate (FPP), a reaction not observed with the wild-type enzyme. hznu.edu.cnresearchgate.net This engineered enzyme can be used to produce novel methylated terpenoids. researchgate.netresearchgate.net

The cytochrome P450 enzyme BezE, which catalyzes an unusual cyclization reaction via a nitrene transfer mechanism, is another exciting target for engineering. nih.govacs.orgnih.gov By modifying its active site, it may be possible to alter the regioselectivity and stereoselectivity of the cyclization reaction, leading to new benzastatin skeletons. nih.govnih.gov The discovery that BezE is an efficient C-H aminase opens up possibilities for its use in a broader range of biocatalytic applications. nih.govnih.gov

Mechanistic Enzymology and Structural Biology of Biosynthetic Enzymes

A deep understanding of the reaction mechanisms and three-dimensional structures of the enzymes in the benzastatin biosynthetic pathway is crucial for rational engineering and for appreciating the novel chemistry they perform.

Mechanistic Studies: The biosynthesis of benzastatins involves several fascinating enzymatic transformations. A key step is the cyclization of a geranylated p-aminobenzoic acid derivative to form the indoline (B122111) and tetrahydroquinoline scaffolds. nih.govacs.org Studies have revealed that this reaction is catalyzed by the cytochrome P450 enzyme, BezE. acs.orgu-tokyo.ac.jpsemanticscholar.org The proposed mechanism involves the formation of an iron-nitrenoid intermediate, followed by nitrene transfer to a double bond to form an aziridine (B145994) ring, which is then opened by nucleophilic attack. nih.govresearchgate.netacs.org This represents a novel catalytic function for a cytochrome P450, which has been termed a "cytochrome P450 nitrene transferase". nih.govacs.org

Structural Biology: Determining the crystal structures of the benzastatin biosynthetic enzymes provides invaluable insights into their function. While specific structural data for all this compound biosynthetic enzymes is not fully available, related studies on enzymes like the geranyl pyrophosphate C6-methyltransferase (BezA) have utilized molecular docking and dynamics simulations to understand substrate binding and the catalytic mechanism. hznu.edu.cnresearchgate.net These structural models guide site-directed mutagenesis experiments aimed at altering enzyme function, as demonstrated by the successful engineering of BezA. researchgate.net Similarly, understanding the active site architecture of BezE and other P450s is key to explaining their catalytic prowess and guiding future engineering efforts. nih.govnih.gov

Q & A

Basic: What experimental techniques are essential for elucidating the molecular structure of Benzastatin I?

Answer:
The structural elucidation of this compound requires a combination of spectroscopic and analytical methods. Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 2D techniques like COSY and NOESY) is critical for determining connectivity and stereochemistry. High-resolution mass spectrometry (HRMS) confirms molecular weight and empirical formula. X-ray crystallography provides definitive proof of three-dimensional configuration, especially for complex chiral centers. For purity validation, High-Performance Liquid Chromatography (HPLC) with UV or MS detection is recommended. These methods must adhere to rigorous protocols for reproducibility, as outlined in guidelines for characterizing novel compounds .

Basic: How should researchers design initial bioactivity assays for this compound?

Answer:
Begin with in vitro assays targeting plausible biological pathways (e.g., antimicrobial or enzyme inhibition) based on structural analogs (e.g., Benzastatin C/D derivatives ). Use dose-response curves to establish IC50/EC50 values and include positive/negative controls. Cell viability assays (e.g., MTT) are essential to rule out cytotoxicity. Ensure statistical power by triplicate measurements and appropriate sample sizes. Transparent reporting of assay conditions (e.g., solvent, incubation time) is critical for cross-study comparisons, as emphasized in reproducibility standards .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Answer:
Contradictions may arise from variations in compound purity, assay protocols, or biological models. Cross-validate results using orthogonal assays (e.g., biochemical vs. cell-based). Replicate experiments under standardized conditions, ensuring identical solvent systems and controls. Review purity data (e.g., HPLC traces) from conflicting studies, as impurities may skew activity. Apply meta-analysis frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to assess methodological rigor and contextualize discrepancies .

Advanced: What synthetic strategies optimize the yield of this compound in multi-step organic synthesis?

Answer:
Optimize reaction parameters (temperature, catalyst loading, solvent polarity) through Design of Experiments (DoE) approaches. Use protecting groups to stabilize reactive intermediates during complex cyclization steps. Monitor reaction progress via Thin-Layer Chromatography (TLC) or LC-MS. Purification via flash chromatography or preparative HPLC ensures high yield and purity. Document all modifications meticulously to align with guidelines for reproducible synthetic protocols .

Advanced: How can computational methods validate the proposed mechanism of action of this compound?

Answer:
Molecular docking simulations (e.g., AutoDock Vina) predict binding affinities to target proteins, while Molecular Dynamics (MD) simulations assess stability over time. Validate predictions with mutagenesis studies or Surface Plasmon Resonance (SPR) for binding kinetics. Compare computational results with experimental data (e.g., IC50 values) to refine models. Ensure transparency by depositing simulation parameters and scripts in supplementary materials, as recommended for theoretical analyses .

Advanced: What challenges arise in isolating this compound from natural sources, and how can they be mitigated?

Answer:
Natural extraction faces low abundance and matrix interference. Use bioassay-guided fractionation combined with LC-MS to track target fractions. Solid-phase extraction (SPE) or centrifugal partitioning chromatography (CPC) improves separation efficiency. Validate identity at each stage via HRMS and NMR. Address instability by optimizing storage conditions (e.g., inert atmosphere, low temperature), adhering to protocols for handling labile natural products .

Basic: What statistical methods are appropriate for analyzing dose-response data in this compound studies?

Answer:
Non-linear regression models (e.g., Hill equation) are standard for dose-response curves. Use ANOVA for comparing multiple groups, with post-hoc tests (e.g., Tukey’s) to identify significant differences. Report confidence intervals and p-values alongside effect sizes. For skewed data, non-parametric tests (e.g., Kruskal-Wallis) are preferable. Detailed statistical rationale must accompany results to meet analytical rigor standards .

Advanced: What methodological considerations ensure reproducibility when replicating this compound’s reported biological activity?

Answer:
Replicate experiments using the original vendor’s reagents and cell lines (authenticated via STR profiling). Validate compound solubility and stability in assay buffers via LC-MS. Include internal controls to detect batch-to-batch variability. Publish raw data and step-by-step protocols in supplementary materials, as required for transparency in experimental reporting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.